molecular formula C14H25NO11 B13833336 6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide

6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide

Cat. No.: B13833336
M. Wt: 383.35 g/mol
InChI Key: JIORQTXCZAMBHG-BOPCDOEQSA-N
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Description

6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose is a complex carbohydrate derivative It is a disaccharide composed of a galactose unit linked to a glucopyranose unit, which is further modified with an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose typically involves the glycosylation of a galactose derivative with a suitably protected glucopyranose derivative. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to promote the glycosidic bond formation. The acetylamino group is introduced through acetylation of the amino group on the glucopyranose unit using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which can offer higher specificity and yield compared to chemical synthesis. The enzymes catalyze the transfer of the glucopyranosyl moiety to the galactose unit, followed by acetylation to introduce the acetylamino group .

Chemical Reactions Analysis

Types of Reactions

6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the sugar units can be oxidized to form corresponding acids.

    Reduction: The carbonyl group in the acetylamino moiety can be reduced to an alcohol.

    Substitution: The acetyl group can be substituted with other acyl groups or functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose involves its interaction with specific molecular targets, such as glycoproteins and glycolipids on cell surfaces. It can modulate cell signaling pathways by binding to lectins and other carbohydrate-recognizing proteins, thereby influencing various biological processes .

Properties

Molecular Formula

C14H25NO11

Molecular Weight

383.35 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]oxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-5(18)15-9-13(24)12(23)8(3-17)26-14(9)25-4-7(20)11(22)10(21)6(19)2-16/h2,6-14,17,19-24H,3-4H2,1H3,(H,15,18)/t6-,7+,8+,9+,10+,11-,12+,13+,14+/m0/s1

InChI Key

JIORQTXCZAMBHG-BOPCDOEQSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(C(C(C=O)O)O)O)O)CO)O)O

Origin of Product

United States

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